N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a central isoxazole ring substituted with a methyl group and two distinct N-linked moieties: a 5,7-dimethylbenzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl group. Isoxazole derivatives are frequently explored for their pharmacological properties, including kinase inhibition and antimicrobial activity . Structural elucidation of such compounds often relies on crystallographic tools like the SHELX suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12-7-13(2)18-16(8-12)22-20(27-18)24(11-15-5-4-6-21-10-15)19(25)17-9-14(3)23-26-17/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSPDHCYOCQPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=NO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features several key structural components:
- Benzo[d]thiazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Isoxazole ring : Often associated with neuroactive and anti-inflammatory effects.
- Pyridine derivative : Contributes to the compound's interaction with various biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 364.4 g/mol .
Synthesis
The synthesis of this compound typically involves multiple steps including:
- Formation of the benzo[d]thiazole core : This can be achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
- Introduction of isoxazole and pyridine groups : These are incorporated via nucleophilic substitution reactions that require careful control of reaction conditions to optimize yield and purity.
- Characterization : The structure is confirmed using techniques such as NMR spectroscopy and mass spectrometry .
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing benzo[d]thiazole and isoxazole rings have shown efficacy against various cancer cell lines. A study highlighted the ability of these compounds to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with analogous structures have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been investigated through in vitro assays. Similar compounds have been shown to modulate inflammatory pathways, which could make them useful in treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substitution patterns : Variations in the position and type of substituents on the benzo[d]thiazole and isoxazole rings significantly influence biological activity.
- Functional group interactions : The presence of electron-donating or withdrawing groups can enhance or diminish binding affinity to specific targets .
Case Studies
- Antitubercular Activity : A study explored the antitubercular properties of structurally similar compounds, revealing significant inhibitory activity against Mycobacterium tuberculosis strains. The findings suggest that modifications to the benzo[d]thiazole scaffold could enhance efficacy against resistant strains .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of related compounds in models of neurodegenerative diseases. Results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage .
Scientific Research Applications
Structural Characteristics
The compound features a benzo[d]thiazole moiety, an isoxazole ring, and a pyridine derivative, contributing to its diverse biological activities. The combination of these functional groups enhances its potential as a therapeutic agent:
| Component | Description |
|---|---|
| Benzo[d]thiazole | Known for anticancer and antimicrobial activities. |
| Isoxazole | Associated with anti-inflammatory and analgesic properties. |
| Pyridine derivative | Enhances solubility and bioavailability of compounds. |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds similar to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide:
- Mechanisms of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting key enzymes involved in cell proliferation.
Antimicrobial Properties
Compounds containing similar functional groups have exhibited significant antimicrobial activity against various bacterial strains. The thiazole derivatives are known to interact with multiple biological targets, leading to diverse effects such as:
- Antioxidant Activity
- Analgesic Effects
- Anti-inflammatory Properties
These activities suggest potential applications in treating infections and inflammatory diseases .
Case Study 1: Anticancer Evaluation
In a recent study assessing benzothiazole derivatives for their anticancer properties, compounds with structural similarities to this compound exhibited significant selectivity and potency against U937 and MCF7 cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit tumor growth by modulating apoptotic pathways .
Case Study 2: Mechanistic Insights
Further investigations revealed that similar compounds could inhibit tumor growth by targeting specific biochemical pathways involved in cancer progression. This highlights the importance of functional group interactions in determining the mechanism of action for these compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Variations in Isoxazole Derivatives
A structurally related compound, N-(pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethoxy)pyridin-2-yl)isoxazol-3-yl)aniline (8d) , shares the pyridin-3-ylmethyl group but differs in its isoxazole substitution pattern. Instead of a benzo[d]thiazol moiety, 8d incorporates a trifluoromethoxy-pyridine group and an aniline linker. Key distinctions include:
- Synthetic Accessibility : Compound 8d was synthesized with a modest yield (23%) via Buchwald-Hartwig coupling , whereas the target compound’s synthesis route and efficiency remain unspecified.
Thiazole-Containing Analogues
highlights thiazol-5-ylmethyl carbamate derivatives, which share a thiazole ring but differ in functionalization. For example, one derivative includes a hydroperoxypropan-2-yl group, which may confer oxidative stability or influence metabolic pathways.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Bioactivity Hypotheses : The target compound’s benzo[d]thiazol group may facilitate interactions with hydrophobic enzyme pockets, contrasting with 8d’s trifluoromethoxy group, which could polarize binding sites. Thiazole derivatives in may exhibit distinct mechanisms due to carbamate linkages versus carboxamide bonds.
- The target compound’s synthesis may face similar hurdles unless novel methodologies are employed.
- Structural Insights : Crystallographic data resolved via SHELX could clarify conformational preferences of the target compound, aiding in rational drug design.
Preparation Methods
Alkylation Efficiency
The alkylation step (Section 2) required precise stoichiometry to avoid over-alkylation. Excess pyridin-3-ylmethyl chloride led to tertiary amine formation, reducing the yield of the desired secondary amine. Optimal results were achieved with a 1.2:1 ratio of alkylating agent to benzothiazol-2-amine.
Coupling Agent Selection
EDC/HOBt outperformed other agents (e.g., DCC) in minimizing racemization and side reactions. DMAP accelerated the reaction by stabilizing the active intermediate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes the formation of the benzothiazole core via cyclization of 5-bromo-2-hydroxybenzaldehyde with 2-amino thiophenol in methanol, followed by coupling with a pre-synthesized isoxazole-carboxamide intermediate. Trifluoroacetic acid and hexamethylenetetramine are often used under reflux to facilitate key transformations . Reaction parameters such as solvent polarity, temperature, and catalyst choice (e.g., coupling agents like EDCI/HOBt) significantly impact yield, with optimized protocols achieving ~65–75% purity post-crystallization .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying connectivity between the benzothiazole, isoxazole, and pyridinylmethyl groups. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography provides definitive bond lengths and angles for the benzothiazole and isoxazole moieties .
Q. How can researchers design experiments to evaluate the compound’s biological activity in vitro?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : Dose-response curves (IC₅₀ determination) against target enzymes (e.g., kinases or proteases) using fluorescence or absorbance-based readouts.
- Antimicrobial activity : Broth microdilution assays (MIC/MBC) against fungal/bacterial strains, with structural analogs from thiadiazole and isoxazole derivatives serving as positive controls .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7), comparing activity to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity across studies be reconciled?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum content) or structural impurities. Researchers should:
- Validate purity via HPLC (>95%) and elemental analysis.
- Re-test activity under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Use computational docking to identify binding site interactions that may explain divergent results (e.g., pyridine methylation altering target affinity) .
Q. What strategies enhance the compound’s selectivity for therapeutic targets while minimizing off-target effects?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on benzothiazole or pyridinylmethyl chain length) and assess impact on potency/selectivity. For example, replacing 5,7-dimethyl groups with halogens may improve membrane permeability .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce non-specific interactions until activation at the target site .
- Co-crystallization studies : Resolve target-ligand complexes (e.g., via X-ray crystallography) to guide rational modifications .
Q. How can computational methods predict the compound’s pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. For instance, the pyridinylmethyl group may enhance solubility but increase hepatic metabolism risk .
- Molecular dynamics simulations : Model interactions with serum proteins (e.g., albumin) to predict bioavailability.
- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity linked to the thiazole and isoxazole moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
